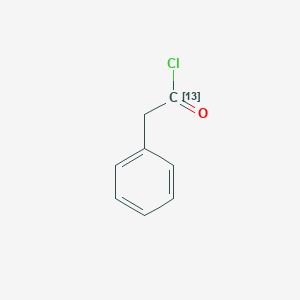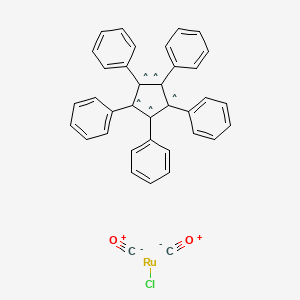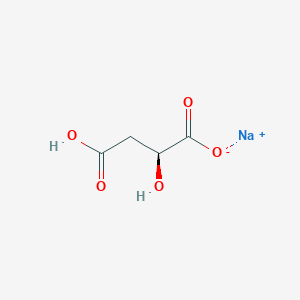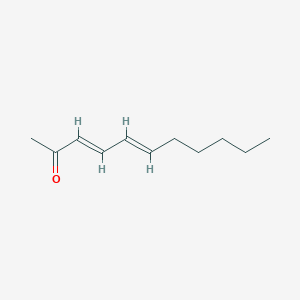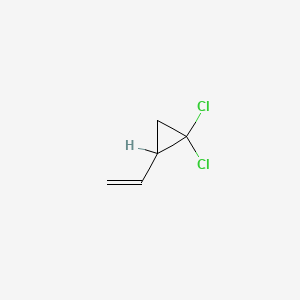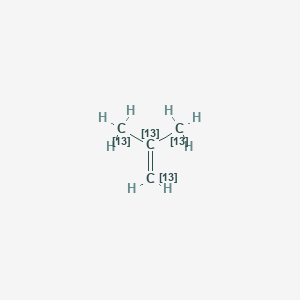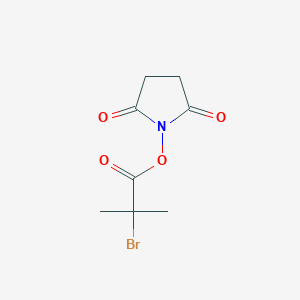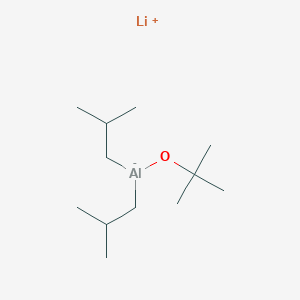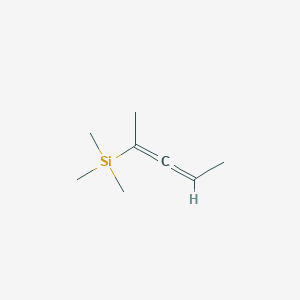
Candidone
Vue d'ensemble
Description
Candidone is a natural product derived from plant sources . It has a molecular formula of C22H24O4, a CAS Number of 77727-18-5, and a molecular weight of 352.42 .
Molecular Structure Analysis
This compound has a molecular structure represented by the SMILES stringCOc1cc (OC)c2C (=O)C [C@H] (Oc2c1C\\C=C (\\C)C)c3ccccc3 . This indicates the presence of various functional groups and bonds in its structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 352.42 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Applications De Recherche Scientifique
Inhibition of Cancer Cell Proliferation, Migration, and Invasion
Apoptosis Induction in HepG2 Cells : Candidone exhibits significant inhibitory activity against the proliferation, migration, and invasiveness of human hepatoblastoma (HepG2) cells. It promotes apoptosis-associated changes such as cell detachment, shrinkage, and death by activating caspase-3 and -9 and decreasing the expression of antiapoptotic proteins. Moreover, this compound inhibited the migration and invasion abilities of HepG2 cells, demonstrating its potential as a therapeutic agent in cancer treatment Boonyarat et al., 2021.
Antitumor Effects on Cholangiocarcinoma Cells : Another study focused on this compound extracted from Derris indica against cholangiocarcinoma (CCA) cells. The compound suppressed CCA cell proliferation and induced apoptotic cell death. It significantly increased the expression of anti-proliferative and pro-apoptotic genes, including p21 and Bax, while decreasing the expression of anti-apoptotic genes, including Bcl-2 and survivin. This highlights this compound's potent antitumor effect on CCA cells and its potential suitability for managing CCA Kurasug et al., 2018.
Enhancement of Chemotherapy Efficacy
- Sensitization of Multidrug Resistant Cells : Research indicates that this compound, among other flavonoids, has the potential to sensitize multidrug-resistant cancer cells to chemotherapy agents like mitoxantrone and daunorubicin. This suggests its role in overcoming multidrug resistance (MDR), an ongoing challenge in cancer treatment. The study highlighted this compound's capacity to decrease cell viability in MDR cells and significantly reduce the IC50 of chemotherapy drugs, presenting it as a potent chemosensitizer Darzi et al., 2021.
Mécanisme D'action
Target of Action
Candidone primarily targets Ergosterol , a principal sterol in the fungal cytoplasmic membrane . It also affects P-gp and ABCG2 , two multidrug-resistant cells .
Mode of Action
This compound binds irreversibly to Ergosterol, resulting in disruption of membrane integrity and ultimately cell death . This interaction with Ergosterol is crucial for its antifungal activity .
Biochemical Pathways
It has been shown to decrease the viability of certain cancer cells in a dose-dependent manner . It also reduces the mRNA expression of P-gp and ABCG2 in certain conditions .
Result of Action
This compound exhibits potent inhibitory activity against certain cancer cells, such as HepG2 cells . It promotes cell death by activating caspase-3 and -9, and decreasing the expression of antiapoptotic proteins . Furthermore, it inhibits the migration and invasion abilities of these cells .
Safety and Hazards
Candidone is classified as an Aquatic Acute 1 and Aquatic Chronic 1 hazard according to the GHS classification . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .
Analyse Biochimique
Biochemical Properties
Candidone interacts with various biomolecules, including enzymes and proteins, within the cell . It has been shown to have a high binding affinity to DNA, specifically attaching to the A-T base pairs of the minor grooves of DNA . This interaction is facilitated by hydrophobic forces .
Cellular Effects
This compound has been found to exhibit potent inhibitory activity against HepG2 cells, a type of liver cancer cell . It induces apoptosis-associated changes, including detachment, cell shrinkage, and death . Furthermore, this compound has been shown to promote cell death by activating caspase-3 and -9, and decreasing the expression of antiapoptotic proteins .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to promote cell death by activating caspase-3 and -9 . Additionally, it decreases the expression of antiapoptotic proteins, including p65, induced myeloid leukemia cell differentiation protein Mcl-1, B-cell lymphoma 2 (Bcl2), Bcl2-associated agonist of cell death, and survivin .
Propriétés
IUPAC Name |
(2S)-5,7-dimethoxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O4/c1-14(2)10-11-16-19(24-3)13-20(25-4)21-17(23)12-18(26-22(16)21)15-8-6-5-7-9-15/h5-10,13,18H,11-12H2,1-4H3/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYESOAFLKFHYHP-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1OC)OC)C(=O)CC(O2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1OC)OC)C(=O)C[C@H](O2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40998932 | |
| Record name | 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77727-18-5 | |
| Record name | (-)-Candidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77727-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy-8-(3-methyl-2-butenyl)-2-phenyl-, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077727185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 77727-18-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


